3-Bromo-5-methoxybenzene-1,2-diamine
Overview
Description
3-Bromo-5-methoxybenzene-1,2-diamine, also known as BAM, is a chemical compound with the molecular formula C7H9BrN2O . It has a molecular weight of 217.07 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9BrN2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It should be stored at 0-5°C .Scientific Research Applications
Synthesis and Molecular Properties
- Preparation of Bulky Bromobenzene Compounds : A study by Toyota et al. (2003) describes the preparation of a bulky bromobenzene compound, closely related to 3-Bromo-5-methoxybenzene-1,2-diamine, which was utilized in the synthesis of diphosphene and fluorenylidenephosphine compounds. This work highlights the role of such bromobenzenes in preparing compounds containing low-coordinate phosphorus atoms, with an emphasis on the electronic perturbation by the methoxy group (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Applications in Ion Sensing and Catalysis
- Ionophore for Beryllium Ion Detection : Soleymanpour et al. (2006) explored the use of a diamine compound, structurally similar to this compound, as an ionophore in a PVC membrane electrode for the potentiometric determination of Be2+ ions. This research demonstrates the compound's potential in developing sensitive and selective sensors for beryllium ions (Soleymanpour, Rad, & Niknam, 2006).
- Catalysis in Organic Synthesis : Niknam and Nasehi (2002) reported the use of a compound analogous to this compound as a catalyst in the ring-opening of epoxides with iodine and bromine, leading to the formation of vicinal iodo alcohols and bromo alcohols. This catalytic process is significant for its regioselectivity and mild reaction conditions, even in the presence of sensitive functional groups (Niknam & Nasehi, 2002).
Environmental and Analytical Chemistry
- Study of Organohalogens in the Environment : Führer and Ballschmiter (1998) conducted a study on the concentrations of halogenated anisoles, including bromomethoxybenzenes, in the marine troposphere of the Atlantic Ocean. Their findings suggest an anthropogenic origin for chloroanisoles and a biogenic origin for bromoanisoles, underscoring the environmental prevalence and mixed origins of these compounds (Führer & Ballschmiter, 1998).
Crystallography and Structural Analysis
- Supramolecular Interactions in Crystal Structures : Nestler, Schwarzer, and Gruber (2018) analyzed the crystal structures of anisole derivatives, including compounds similar to this compound. They focused on the supramolecular patterns and interactions mediated by Br atoms, providing insights into the influence of bromine on the distances between aromatic moieties and the overall crystal packing (Nestler, Schwarzer, & Gruber, 2018).
Safety and Hazards
This compound is associated with several hazard statements, including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-methoxybenzene-1,2-diamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the modulation of various cellular pathways, ultimately affecting cell function and health .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade over extended periods, potentially leading to altered cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the compound’s interactions with other biomolecules and its overall impact on cellular function .
Properties
IUPAC Name |
3-bromo-5-methoxybenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYKLQKZGOEMLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98546-54-4 | |
Record name | 3-Bromo-5-methoxybenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.